(+)-Cocaine Hydrochloride

Catalog No.
S13976838
CAS No.
M.F
C17H22ClNO4
M. Wt
339.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Cocaine Hydrochloride

Product Name

(+)-Cocaine Hydrochloride

IUPAC Name

methyl (1S,2S,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

InChI

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15+;/m1./s1

InChI Key

PIQVDUKEQYOJNR-KOVRDVONSA-N

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

Isomeric SMILES

CN1[C@@H]2CC[C@H]1[C@@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

(+)-Cocaine hydrochloride, commonly referred to simply as cocaine, is a potent alkaloid derived from the leaves of the coca plant (Erythroxylum coca). Its chemical structure is represented by the formula C17H21NO4C_{17}H_{21}NO_4, with a molecular weight of approximately 303.4 g/mol. The compound is classified as a tertiary amine and is known for its significant psychoactive properties, primarily acting as a stimulant affecting the central nervous system. Cocaine exists in various forms, with the hydrochloride salt being the most prevalent for medicinal and illicit use due to its solubility in water, making it suitable for various routes of administration including intravenous and nasal insufflation .

, primarily involving nucleophilic acyl substitution. For instance, cocaine can be hydrolyzed to yield ecgonine and benzoic acid under acidic conditions. Additionally, cocaine can react with various reagents in synthetic pathways to produce derivatives such as benzoylecgonine and other related compounds .

The synthesis of cocaine from its precursors typically involves several steps, including:

  • Hydrolysis of coca alkaloids to ecgonine.
  • Benzoylation of ecgonine to form benzoylecgonine.
  • Methylation to yield cocaine .

These reactions are crucial for both natural extraction from coca leaves and synthetic production.

Cocaine acts primarily as a reuptake inhibitor of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, contributing to its euphoric effects. Cocaine's ability to cross the blood-brain barrier rapidly results in immediate effects, such as heightened alertness and euphoria, typically peaking within minutes after administration .

Moreover, cocaine has been shown to have significant cardiovascular effects, including increased heart rate and blood pressure, which can lead to serious complications such as myocardial infarction or stroke in susceptible individuals .

The synthesis of (+)-cocaine hydrochloride can be achieved through both natural extraction and synthetic methods.

  • Natural Extraction: Coca leaves are treated with alkaline solutions followed by extraction with organic solvents like kerosene or acetone. The extracted cocaine base is then converted into hydrochloride by reacting it with concentrated hydrochloric acid .
  • Synthetic Methods: Recent patents describe efficient synthetic pathways involving electrochemical reduction of precursors like (+)-2-carbomethoxytropinone using sodium amalgam in aqueous solutions . This method provides high yields and purity while minimizing impurities.

Cocaine hydrochloride has several applications:

  • Medical Use: It is used as a local anesthetic in certain surgical procedures due to its ability to block nerve conduction.
  • Research: Cocaine serves as a valuable tool in neuropharmacological studies aimed at understanding addiction mechanisms and neurotransmitter dynamics.
  • Illicit Use: Unfortunately, cocaine is widely abused for its euphoric effects, leading to significant public health issues related to addiction and overdose .

Cocaine shares structural similarities with several other compounds that exhibit varying pharmacological properties. Here are some notable comparisons:

CompoundStructure SimilarityPrimary EffectsUnique Properties
BenzoylecgonineHighMetabolite of cocaineLess psychoactive than cocaine
EcgonineModeratePrecursor of cocaineNon-psychoactive; used in synthesis
AtropineHighAnticholinergic effectsUsed clinically for different indications
ScopolamineModerateSedative; antiemeticDifferent receptor interactions

While all these compounds share a basic tropane structure, their unique functional groups lead to distinct biological activities and therapeutic uses.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

339.1237359 g/mol

Monoisotopic Mass

339.1237359 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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